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Compound of Interest

Compound Name: BDP R6G carboxylic acid

Cat. No.: B606000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides detailed application notes and protocols for the covalent conjugation of

BDP R6G carboxylic acid to antibodies. BDP R6G is a bright and photostable

borondipyrromethene dye with excitation and emission spectra similar to Rhodamine 6G,

making it an excellent choice for various fluorescence-based immunoassays, including flow

cytometry, fluorescence microscopy, and in vivo imaging. The conjugation process involves the

activation of the carboxylic acid group on the BDP R6G dye using 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive

NHS ester. This activated dye then readily reacts with primary amines (e.g., lysine residues) on

the antibody to form a stable amide bond.

This guide outlines both a one-pot and a two-step conjugation protocol, methods for purification

of the resulting conjugate, and procedures for characterizing the degree of labeling (DOL).

Data Presentation
Table 1: Spectral Properties of BDP R6G Dyes
For accurate determination of the degree of labeling, the following spectral properties are

essential.
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Property BDP R6G Carboxylic Acid BDP R6G NHS Ester

Maximum Excitation (λ_max_) 530 nm 530 nm

Maximum Emission (λ_em_) 548 nm 548 nm

Molar Extinction Coefficient

(ε_dye_) at λ_max_
70,000 M⁻¹cm⁻¹ 76,000 M⁻¹cm⁻¹

Correction Factor (CF₂₈₀) 0.18 0.18

Molecular Weight 340.13 g/mol 437.21 g/mol

Correction Factor (CF₂₈₀) = A₂₈₀ of the free dye / A_max_ of the free dye

Table 2: Recommended Starting Molar Ratios for
Conjugation
The optimal molar ratio of dye to antibody should be determined empirically for each specific

antibody and application. Over-labeling can lead to fluorescence quenching and loss of

antibody function, while under-labeling may result in a weak signal.[1]

Application
Recommended Starting
Molar Ratio (Dye:Antibody)

Target Degree of Labeling
(DOL)

Immunofluorescence

Microscopy
5:1 to 10:1 2 - 4

Flow Cytometry 10:1 to 20:1 4 - 8

In Vivo Imaging 3:1 to 7:1 1 - 3

Experimental Protocols
Materials and Reagents

Antibody of interest (free of amine-containing buffers like Tris and stabilizers like BSA)

BDP R6G Carboxylic Acid
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Activation Buffer: 0.1 M MES, pH 4.7-6.0

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)[2]

Phosphate-Buffered Saline (PBS), pH 7.4

Protocol 1: One-Pot EDC/NHS Antibody Conjugation
This protocol is a streamlined method where the activation of the dye and conjugation to the

antibody occur in the same reaction vessel.

Workflow Diagram:
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One-Pot Antibody Conjugation Workflow

Procedure:
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Antibody Preparation:

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains

Tris, glycine, or BSA, it must be purified by dialysis or using a desalting column against

PBS.

Adjust the antibody concentration to 2-10 mg/mL in Conjugation Buffer (pH 8.0-8.5).

Dye and Reagent Preparation:

Allow EDC and NHS to equilibrate to room temperature before opening to prevent

moisture contamination.

Prepare a 10 mM stock solution of BDP R6G carboxylic acid in anhydrous DMF or

DMSO.

Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation

Buffer (pH 4.7-6.0). These solutions are not stable and should be used promptly.

Conjugation Reaction:

To the antibody solution, add the BDP R6G carboxylic acid stock solution to achieve the

desired dye-to-antibody molar ratio (see Table 2).

Add the EDC stock solution to a final concentration of 5-10 mM.

Add the NHS stock solution to a final concentration of 10-20 mM.

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring,

protected from light.

Quenching the Reaction:

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by

consuming any unreacted NHS esters.

Incubate for 15-30 minutes at room temperature.
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Purification:

Purify the antibody-dye conjugate from unreacted dye and byproducts using a size-

exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

Collect the fractions containing the colored conjugate, which will elute first.

Protocol 2: Two-Step EDC/NHS Antibody Conjugation
This method involves activating the dye first, followed by purification to remove excess

EDC/NHS before adding the antibody. This can minimize modifications to the antibody by EDC.

Workflow Diagram:

Dye Activation Conjugation Purification & Characterization
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Two-Step Antibody Conjugation Workflow

Procedure:

Dye Activation:

Prepare stock solutions of BDP R6G carboxylic acid, EDC, and NHS as described in

Protocol 1.

In a microcentrifuge tube, combine the BDP R6G carboxylic acid stock solution with EDC

(final concentration ~10 mM) and NHS (final concentration ~20 mM) in Activation Buffer

(pH 4.7-6.0).

Incubate for 15-30 minutes at room temperature to form the NHS ester.
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Antibody Preparation:

Prepare the antibody as described in Protocol 1, ensuring it is in Conjugation Buffer (pH

8.0-8.5).

Conjugation Reaction:

Add the activated BDP R6G-NHS ester solution to the antibody solution.

Incubate for 2 hours at room temperature with gentle stirring, protected from light.

Quenching and Purification:

Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the conjugate.

Characterization of the Conjugate
Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule. It can

be determined spectrophotometrically.[3]

Procedure:

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the

absorbance maximum of BDP R6G (~530 nm, A_max_).

Calculate the concentration of the antibody:

Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF₂₈₀)

Where CF₂₈₀ for BDP R6G is 0.18.

[Antibody] (M) = Corrected A₂₈₀ / ε_Ab_

Where ε_Ab_ is the molar extinction coefficient of the antibody at 280 nm (for a typical

IgG, this is ~210,000 M⁻¹cm⁻¹).

Calculate the concentration of the dye:
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[Dye] (M) = A_max_ / ε_dye_

Where ε_dye_ for BDP R6G is 70,000 M⁻¹cm⁻¹ (if starting with carboxylic acid) or

76,000 M⁻¹cm⁻¹ (if using the NHS ester value for the conjugated dye).

Calculate the DOL:

DOL = [Dye] / [Antibody]

Logical Relationship for DOL Calculation:

Spectrophotometer Readings Known Constants
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Degree of Labeling (DOL) Calculation Flow

Storage and Stability
Store the purified BDP R6G-antibody conjugate at 4°C for short-term storage (up to one month)

and at -20°C or -80°C for long-term storage. For long-term storage, it is advisable to add a
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cryoprotectant like glycerol to a final concentration of 50% to prevent damage from freeze-thaw

cycles. Always protect the conjugate from light to prevent photobleaching.

Troubleshooting
Issue Possible Cause Recommended Solution

Low DOL
- Inactive EDC/NHS due to

moisture.

- Use fresh, anhydrous

reagents. Allow to warm to

room temperature before

opening.

- Interfering substances in

antibody buffer.

- Perform buffer exchange to

remove amines (Tris, glycine)

or BSA.

- Incorrect pH for activation or

conjugation.

- Ensure Activation Buffer is pH

4.7-6.0 and Conjugation Buffer

is pH 8.0-8.5.

Antibody Precipitation - High concentration of EDC.
- Reduce the molar excess of

EDC.

- Antibody instability in the

reaction buffer.

- Ensure the antibody is

soluble and stable at the

chosen pH.

High Background in Assays
- Incomplete removal of free

dye.

- Ensure thorough purification

by size-exclusion

chromatography. Pool only the

initial, colored fractions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.thermofisher.com/hk/en/home/references/molecular-probes-the-handbook/fluorophores-and-their-amine-reactive-derivatives/bodipy-dye-series.html
https://pubmed.ncbi.nlm.nih.gov/32611782/
https://pubmed.ncbi.nlm.nih.gov/32611782/
https://www.aatbio.com/resources/application-notes/how-to-determine-the-degree-of-labeling
https://www.benchchem.com/product/b606000#conjugating-bdp-r6g-carboxylic-acid-to-antibodies
https://www.benchchem.com/product/b606000#conjugating-bdp-r6g-carboxylic-acid-to-antibodies
https://www.benchchem.com/product/b606000#conjugating-bdp-r6g-carboxylic-acid-to-antibodies
https://www.benchchem.com/product/b606000#conjugating-bdp-r6g-carboxylic-acid-to-antibodies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606000?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

